molecular formula C11H17N5O B1492718 (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclopropyl)methanone CAS No. 2097978-45-3

(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclopropyl)methanone

Cat. No. B1492718
CAS RN: 2097978-45-3
M. Wt: 235.29 g/mol
InChI Key: GOOFJDQNDWRFDL-UHFFFAOYSA-N
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Description

“(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclopropyl)methanone” is a chemical compound with the molecular formula C11H17N5O and a molecular weight of 235.29 g/mol. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine rings are often used in medicinal chemistry due to their ability to efficiently explore the pharmacophore space due to sp3 hybridization .


Synthesis Analysis

The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Specific synthesis methods for “this compound” are not available in the retrieved information.


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . This phenomenon is called “pseudorotation”. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Organocatalysis in Asymmetric Reactions

The compound, although not directly mentioned, relates to research exploring diamine derivatives of α,α-diphenyl-(S)-prolinol for their application as organocatalysts in asymmetric Michael and Mannich reactions. These reactions are fundamental in producing chiral molecules, which are essential for drug development and synthetic chemistry. The research showcases how modifications to the diamine derivatives can impact their catalytic efficiency and selectivity, potentially offering insights into the broader utility of compounds like "(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclopropyl)methanone" in organocatalysis (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).

Synthesis and Preclinical Profiling of P2X7 Antagonists

Another study highlights the synthesis and preclinical profiling of P2X7 antagonists, which are crucial for treating mood disorders. While the specific compound isn't directly referenced, the research into P2X7 antagonists demonstrates the role of similar triazole and pyrrolidine derivatives in discovering new therapeutic agents. These compounds have shown promise in phase I clinical trials for safety and tolerability, indicating the potential application of "this compound" in medicinal chemistry (Chrovian et al., 2018).

Synthesis of Pyrrolo[3,4-b]pyridin-5-one

The synthesis of complex heterocyclic compounds like pyrrolo[3,4-b]pyridin-5-one, starting from simple inputs, illustrates the chemical versatility and reactivity of triazole and pyrrolidine-based compounds. This type of research underpins the development of novel synthetic routes and the creation of complex molecules that could have pharmaceutical applications, suggesting a potential avenue for the application of the compound (Janvier, Sun, Bienaymé, & Zhu, 2002).

Catalysis of Huisgen 1,3-Dipolar Cycloadditions

Research on the catalysis of Huisgen 1,3-dipolar cycloadditions by tris(triazolyl)methanol-Cu(I) complexes provides insights into the application of triazole derivatives in click chemistry. This area of study is significant for drug discovery and material science, highlighting the potential of compounds like "this compound" in facilitating chemical transformations (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Anticancer and Antimicrobial Agents

Studies focusing on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines, including triazole and pyrrolidine motifs, for their anticancer and antimicrobial properties, showcase the potential biomedical applications of these compounds. The research not only identifies promising candidates for further evaluation but also highlights the role of structural modifications in enhancing biological activity, suggesting the relevance of compounds similar to "this compound" in developing new therapeutics (Katariya, Vennapu, & Shah, 2021).

Mechanism of Action

properties

IUPAC Name

[3-[4-(aminomethyl)triazol-1-yl]pyrrolidin-1-yl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O/c12-5-9-6-16(14-13-9)10-3-4-15(7-10)11(17)8-1-2-8/h6,8,10H,1-5,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOFJDQNDWRFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)N3C=C(N=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclopropyl)methanone
Reactant of Route 2
(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclopropyl)methanone
Reactant of Route 3
(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclopropyl)methanone
Reactant of Route 4
(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclopropyl)methanone
Reactant of Route 5
(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclopropyl)methanone
Reactant of Route 6
(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclopropyl)methanone

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